molecular formula C16H28N2O B6898293 Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone

Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone

Cat. No.: B6898293
M. Wt: 264.41 g/mol
InChI Key: KQMZGONPICMGPF-UHFFFAOYSA-N
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Description

Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone is a complex organic compound with a unique structure that includes an azepane ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of azepane with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Azepanyl (1’-propyl-1,4’-bipiperidin-3-yl)methanone
  • Azepan-1-yl-piperidin-4-yl-methanone

Uniqueness

Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of azepane and piperidine rings makes it particularly interesting for research and development in various fields .

Properties

IUPAC Name

azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c19-16(18-10-3-1-2-4-11-18)15-6-5-9-17(13-15)12-14-7-8-14/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZGONPICMGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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